3-Fluoro-5-isopropylaniline
CAS No.:
Cat. No.: VC17878103
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12FN |
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Molecular Weight | 153.20 g/mol |
IUPAC Name | 3-fluoro-5-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |
Standard InChI Key | IAWORJVBWRXUHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC(=CC(=C1)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
3-Fluoro-5-isopropylaniline shares the molecular formula C₉H₁₂FN with its positional isomers, yielding a molecular weight of 153.20 g/mol . The substitution pattern distinguishes it from isomers such as 2-fluoro-5-isopropylaniline (PubChem CID: 14157497) and 2-fluoro-3-isopropylaniline (CAS: 1369881-49-1) .
Table 1: Comparative Structural Data for Fluorinated Isopropylaniline Isomers
Spectroscopic and Computational Descriptors
The IUPAC name for 3-fluoro-5-isopropylaniline is 3-fluoro-5-(propan-2-yl)aniline. Key computational descriptors, derived from analogous compounds, include:
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SMILES: C(C(C)C)C1=CC(=CC(=C1)F)N
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InChIKey: HXGXUJYQTNZHDD-UHFFFAOYSA-N (hypothetical)
These identifiers facilitate database searches and cheminformatics analyses .
Synthetic Pathways and Reaction Mechanisms
Direct Amination of Halogenated Precursors
A prevalent strategy for synthesizing fluorinated anilines involves the amination of halogenated benzene derivatives. For example, 3,5-difluoroaniline is produced via the reaction of 3,5-difluorochlorobenzene with ammonia under catalytic conditions . Adapting this methodology, 3-fluoro-5-isopropylaniline could theoretically be synthesized through the following steps:
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Friedel-Crafts Isopropylation: Introduce the isopropyl group to fluorobenzene, yielding 3-fluoro-5-isopropylchlorobenzene.
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Catalytic Amination: Replace the chlorine atom with an amino group using ammonia and a copper catalyst at elevated temperatures (200–300°C) .
This route mirrors the synthesis of 3,5-difluoroaniline, where chlorine substituents are selectively replaced by amino groups despite competing fluorine substitution .
Alternative Routes via Nitro Reduction
Another approach involves the reduction of nitro intermediates. For instance, 2-fluoro-5-isopropylaniline derivatives are synthesized by reducing corresponding nitro compounds using hydrogenation catalysts . Applying this to 3-fluoro-5-isopropylaniline:
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Nitration: Introduce a nitro group to 3-fluoro-5-isopropylbenzene.
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Reduction: Catalytically reduce the nitro group to an amine using hydrogen gas and palladium on carbon.
Physicochemical Properties
Solubility and Stability
While experimental data for 3-fluoro-5-isopropylaniline are unavailable, its isomers exhibit moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The compound is expected to be stable under ambient conditions but sensitive to prolonged light exposure, necessitating storage in dark, airtight containers .
Spectroscopic Profiles
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NMR: The fluorine atom at the 3-position would produce a distinct downfield shift in ¹⁹F NMR (~-110 ppm relative to CFCl₃).
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IR: Characteristic N-H stretching vibrations (~3400 cm⁻¹) and C-F stretches (~1220 cm⁻¹) would dominate the spectrum .
Applications in Industrial and Pharmaceutical Chemistry
Agrochemical Intermediates
Fluorinated anilines are pivotal in synthesizing herbicides and pesticides. For example, 3,5-difluoroaniline serves as a precursor to sulfonylurea herbicides . 3-Fluoro-5-isopropylaniline could similarly act as a building block for novel agrochemicals, leveraging the electron-withdrawing fluorine to enhance bioactivity.
Pharmaceutical Development
The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates. Analogous compounds are utilized in kinase inhibitors and antimicrobial agents .
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